molecular formula C9H9BrClN3 B13055169 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13055169
M. Wt: 274.54 g/mol
InChI Key: FHTAQAJELFCHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold designed for advanced anticancer and kinase inhibition research. The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog, a privileged structure found in nucleotides and numerous biologically active synthetic derivatives . This backbone is a key feature in several clinical and pre-clinical kinase inhibitors, mimicking purine bases to effectively target enzyme ATP-binding sites . The specific bromo and chloro halogen substitutions on this molecule are strategically incorporated to enhance binding affinity to biological targets and improve metabolic stability, a strategy commonly employed in the design of targeted therapeutic agents . The methyl groups at the 2, 6, and 7 positions further modulate the compound's electronic properties and steric profile, fine-tuning its interaction with key biological targets. Compounds based on the pyrrolo[2,3-d]pyrimidine structure have demonstrated potent activity by inducing apoptosis in cancer cells, characterized by the up-regulation of pro-apoptotic proteins like Bax and caspase-3, and the down-regulation of anti-apoptotic proteins such as Bcl-2 . Furthermore, this chemotype has shown promise in molecular docking studies, suggesting strong potential for interaction with critical oncology targets like the DDR2 kinase active site . This reagent is intended for use in drug discovery programs, specifically for the synthesis of novel kinase inhibitors, the investigation of apoptosis signaling pathways, and in vitro cytotoxicity profiling against a range of human cancer cell lines.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

5-bromo-4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H9BrClN3/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3

InChI Key

FHTAQAJELFCHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)N=C(N=C2Cl)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps :

    Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

    Bromination: The starting material is dissolved in a suitable solvent such as chloroform, and N-bromosuccinimide is added. The mixture is refluxed for a specific period to achieve bromination.

    Methylation: The brominated product is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative .

Scientific Research Applications

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₀BrClN₃
  • Molecular Weight : 284.56 g/mol
  • Synthetic Route : Derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via sequential methylation (CH₃I/Cs₂CO₃), bromination (NBS), and amination (NH₃aq) .

Comparison with Similar Pyrrolo[2,3-d]Pyrimidine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound 4-Cl, 5-Br, 2,6,7-Me C₉H₁₀BrClN₃ Coupling reagent; high steric bulk for selective reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Br, 7-Me, 4-NH₂ C₇H₈BrN₅ Intermediate in kinase inhibitors; enhanced nucleophilicity at C4
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-Me C₇H₇ClN₃ Precursor for bromination/amination; lower molecular weight
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine 2-NH₂, 4-anilino, 6-benzyl, 7-Me C₂₀H₁₈BrN₅ Kinase inhibitor candidate; bulky aryl groups enhance target affinity
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile 5-Br, 4-CN C₇H₃BrN₄ High electrophilicity for SNAr reactions; limited commercial availability

Biological Activity

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationship (SAR) studies.

  • IUPAC Name : 5-bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
  • Molecular Formula : C9H9BrClN3
  • Molecular Weight : 274.54 g/mol
  • CAS Number : 2091453-66-4

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine have shown promising results in inhibiting cell proliferation.

  • Cytotoxicity Studies :
    • A study reported IC50 values ranging from 29 to 59 µM against four cancer cell lines. Notably, a derivative exhibited IC50 values comparable to established tyrosine kinase inhibitors (TKIs) such as sunitinib (IC50 = 261 nM) .
    • The compound's ability to induce apoptosis was confirmed through increased levels of pro-apoptotic proteins such as caspase-3 and Bax , alongside a decrease in the anti-apoptotic protein Bcl-2 .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities:

  • Target Enzymes :
    • It has been shown to inhibit several key enzymes involved in cancer progression:
      • Epidermal Growth Factor Receptor (EGFR)
      • Her2
      • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
      • Cyclin-dependent Kinase 2 (CDK2)
    The binding interactions of the compound with these enzymes were similar to those observed with sunitinib, indicating a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly influenced by their chemical structure. The presence of halogen substituents and methyl groups appears to enhance cytotoxicity:

CompoundSubstituentsIC50 (µM)Target Enzymes
5k3,4-di-Cl40 - 204EGFR, Her2, VEGFR2, CDK2
5e2-Cl43.15 - 68.17Varies by cell line
5h2-FHigher potency in HeLa cellsVaries by cell line
5l2-OH, 5-BrHighest in HepG2 cellsVaries by cell line

This table summarizes the findings from various studies indicating how different substituents affect the compound's biological activity.

Case Studies

  • Case Study on HepG2 Cells :
    A detailed investigation into the effects of the compound on HepG2 liver cancer cells revealed that it induced cell cycle arrest and apoptosis. The study noted that treatment increased pro-apoptotic markers while decreasing anti-apoptotic signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.